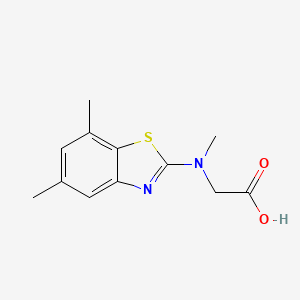

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine

CAS No.: 1352999-18-8

Cat. No.: VC2845709

Molecular Formula: C12H14N2O2S

Molecular Weight: 250.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1352999-18-8 |

|---|---|

| Molecular Formula | C12H14N2O2S |

| Molecular Weight | 250.32 g/mol |

| IUPAC Name | 2-[(5,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid |

| Standard InChI | InChI=1S/C12H14N2O2S/c1-7-4-8(2)11-9(5-7)13-12(17-11)14(3)6-10(15)16/h4-5H,6H2,1-3H3,(H,15,16) |

| Standard InChI Key | PUWYWFPVUYBQSP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C2C(=C1)N=C(S2)N(C)CC(=O)O)C |

| Canonical SMILES | CC1=CC(=C2C(=C1)N=C(S2)N(C)CC(=O)O)C |

Introduction

Chemical Structure and Properties

Molecular Structure

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine features a benzothiazole core structure with methyl groups at positions 5 and 7 of the aromatic ring system. The benzothiazole ring is linked to a methylglycine unit through the nitrogen atom at position 2. This structural arrangement creates a compound with specific geometric and electronic properties that influence its chemical reactivity and biological interactions. The benzothiazole ring system consists of a benzene ring fused with a thiazole ring, creating a planar aromatic structure that can participate in various non-covalent interactions with biological macromolecules.

Physical and Chemical Properties

The fundamental physical and chemical properties of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine are essential for understanding its behavior in biological systems and its potential applications. The compound has a molecular formula of C12H14N2O2S and a molecular weight of 250.32 g/mol . This relatively low molecular weight falls within the range considered favorable for drug-like compounds according to Lipinski's rule of five, suggesting good potential for oral bioavailability.

Table 1: Physical and Chemical Properties of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine

The compound likely exhibits typical acid-base properties associated with the carboxylic acid group of the glycine moiety. The nitrogen atoms in the structure can act as hydrogen bond acceptors, while the carboxylic acid group can serve as both a hydrogen bond donor and acceptor. These properties are significant for understanding how the compound might interact with biological targets and how it might behave in various physiological environments with different pH conditions.

Synthesis and Chemical Reactions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine typically involves multi-step organic reactions using commercially available starting materials. The synthetic pathway likely begins with the formation of the appropriately substituted benzothiazole ring, followed by coupling with N-methylglycine. This process requires careful control of reaction conditions to ensure high yields and product purity. The optimization of these reaction conditions, including temperature, solvent choice, and reaction time, plays a crucial role in the efficient synthesis of this compound.

Common solvents employed in the synthesis include dichloromethane and ethanol, which are selected based on their ability to enhance solubility and reaction rates. The choice of solvent can significantly impact the yield and purity of the final product. Dichloromethane is often preferred for reactions involving moisture-sensitive reagents due to its aprotic nature, while ethanol may be used in later stages of the synthesis due to its protic character and ability to facilitate certain transformations.

The characterization of the synthesized compound typically employs Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and assess the purity of the product. NMR spectroscopy provides valuable information about the chemical environment of hydrogen and carbon atoms in the molecule, helping to confirm the successful formation of the desired product. Mass spectrometry allows for the determination of the molecular weight and can provide insights into the fragmentation pattern of the molecule, further confirming its structure.

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine can potentially participate in various chemical reactions typical of benzothiazole derivatives and amino acids. The carboxylic acid group can undergo esterification, amidation, and reduction reactions, while the benzothiazole ring may participate in electrophilic aromatic substitution reactions. These chemical transformations provide opportunities for the synthesis of derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.

Comparison with Related Compounds

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine shares structural similarities with other benzothiazole derivatives, such as N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine, which has a different substitution pattern on the benzothiazole ring. The positioning of the methyl groups on the benzothiazole ring (at positions 5 and 7 versus positions 4 and 6) could potentially lead to different biological activities due to altered interactions with target biomolecules. These subtle structural differences can significantly impact a compound's pharmacological properties, including potency, selectivity, and toxicity.

Another related compound is N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine, which shares the 5,7-dimethyl substitution pattern on the benzothiazole ring but differs in the nature of the substituent at position 2 . This structural variation likely results in different physicochemical properties and biological activities compared to N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine. The comparison of these related compounds provides valuable insights into the structure-activity relationships of benzothiazole derivatives.

Table 2: Comparison of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | CAS Number |

|---|---|---|---|---|

| N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine | C12H14N2O2S | 250.32 | Methyl groups at positions 5, 7; N-methylglycine at position 2 | 1352999-18-8 |

| N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine | C12H14N2O2S | 250.32 | Methyl groups at positions 4, 6; N-methylglycine at position 2 | 1352999-81-5 |

| N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine | C15H23N3S | 277.4 | Methyl groups at positions 5, 7; N,N-diethylethane-1,2-diamine at position 2 | 1105188-31-5 |

Understanding these structural relationships is crucial for the rational design of new benzothiazole derivatives with improved biological activities or more favorable pharmacokinetic properties. By systematically modifying the substitution pattern on the benzothiazole ring and the nature of the substituent at position 2, researchers can potentially develop compounds with enhanced efficacy and selectivity for specific therapeutic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume